Cas no 1567129-78-5 (1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one)

1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one
- 1567129-78-5
- 1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
- EN300-1292503
-
- Inchi: 1S/C11H11N3O2/c1-8(15)11-9(14-7-12-6-13-14)4-3-5-10(11)16-2/h3-7H,1-2H3
- InChI Key: VWGRJLJQFCMYBJ-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1C(C)=O)N1C=NC=N1
Computed Properties
- Exact Mass: 217.085126602g/mol
- Monoisotopic Mass: 217.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57Ų
1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292503-1000mg |
1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |
1567129-78-5 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1292503-10000mg |
1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |
1567129-78-5 | 10000mg |
$2701.0 | 2023-09-30 | ||
Enamine | EN300-1292503-2500mg |
1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |
1567129-78-5 | 2500mg |
$1230.0 | 2023-09-30 | ||
Enamine | EN300-1292503-5000mg |
1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |
1567129-78-5 | 5000mg |
$1821.0 | 2023-09-30 | ||
Enamine | EN300-1292503-100mg |
1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |
1567129-78-5 | 100mg |
$553.0 | 2023-09-30 | ||
Enamine | EN300-1292503-50mg |
1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |
1567129-78-5 | 50mg |
$528.0 | 2023-09-30 | ||
Enamine | EN300-1292503-1.0g |
1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |
1567129-78-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292503-500mg |
1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |
1567129-78-5 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1292503-250mg |
1-[2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one |
1567129-78-5 | 250mg |
$579.0 | 2023-09-30 |
1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one Related Literature
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on 1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one
Introduction to 1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one (CAS No. 1567129-78-5)
The compound 1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one, identified by its CAS number 1567129-78-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a phenyl ring substituted with a methoxy group and an ethyl ketone moiety at the 1-position, further incorporates a 1H-1,2,4-triazole ring at the 6-position of the phenyl core. Such structural features make it a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The structural composition of this compound is highly intriguing from a chemical perspective. The presence of the triazole moiety introduces a heterocyclic system known for its broad spectrum of biological activities. Triazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds in drug discovery. The methoxy group at the ortho position relative to the triazole ring enhances lipophilicity while maintaining metabolic stability, which is crucial for oral bioavailability. Additionally, the ethyl ketone functionality provides a site for further derivatization, allowing chemists to modulate pharmacokinetic and pharmacodynamic properties.
Recent advancements in computational chemistry have enabled more efficient screening of such compounds for biological activity. Virtual screening techniques combined with molecular docking have identified 1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one as a potential inhibitor of several key enzymes involved in inflammatory pathways. Preliminary studies suggest that this compound may interact with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central mediators of inflammation. Such interactions could lead to novel anti-inflammatory therapies with improved selectivity and reduced side effects compared to existing drugs.
The role of heterocyclic compounds in modern drug discovery cannot be overstated. The triazole ring in this molecule is particularly noteworthy due to its ability to form stable hydrogen bonds with biological targets. This property enhances binding affinity and specificity, which are critical factors in drug design. Furthermore, the phenylethanone backbone provides a rigid framework that can be easily modified to optimize pharmacological profiles. Researchers have been exploring derivatives of this core structure to improve solubility and tissue distribution while maintaining efficacy.
In vitro studies have begun to unravel the mechanistic potential of 1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one. Initial experiments indicate that it may exhibit inhibitory effects on kinases involved in cancer cell proliferation. The triazole moiety has been shown to disrupt signaling pathways such as MAPK and PI3K/Akt by interfering with key tyrosine kinase domains. This makes the compound a candidate for further investigation in oncology research. Additionally, its interaction with DNA repair enzymes has been hypothesized based on structural analogs, suggesting potential applications in chemoprevention or chemotherapy.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Multi-step synthetic routes involving cross-coupling reactions and cyclization are typically employed to construct the desired framework. Recent innovations in transition metal catalysis have streamlined these processes, making large-scale production more feasible. Advances in green chemistry principles have also guided efforts to minimize waste and improve atom economy during synthesis. Such developments not only enhance efficiency but also align with global sustainability goals.
Future directions for research on CAS No. 1567129-78-5 include exploring its potential as an agrochemical agent beyond pharmaceutical applications. The structural features that make it attractive for medicinal chemistry may also confer properties beneficial for crop protection or pest control. For instance, triazole derivatives are well-known for their fungicidal activity due to their ability to inhibit fungal cell wall biosynthesis. Investigating such applications could open new avenues for agricultural innovation while reducing reliance on traditional pesticides.
The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which compounds like this are being evaluated. Machine learning models predict biological activity based on structural fingerprints, allowing researchers to prioritize candidates for experimental validation efficiently. This synergy between computational methods and wet-lab experimentation has led to faster identification of promising leads such as 1-methoxy-N-(3-(triazol-1yl)phenyl)-3-butenone, a closely related derivative showing similar promise.
In conclusion,1-2-methoxy-6-(1H-1,2,4-triazol-1-y]phenylethan-l-one represents a compelling example of how structural complexity can yield biologically active molecules with therapeutic potential across multiple disease areas including cancer and inflammation research fields . Its unique combination o f functional groups positions it as an exciting target f or further medicinal chemistry investigations . As research progresses , it is anticipated that additional derivatives o f this scaffold will emerge , offering novel treatments t hat address unmet medical needs effectively .
1567129-78-5 (1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one) Related Products
- 1805471-63-9(2-Bromomethyl-6-phenyl-4-(trifluoromethyl)pyridine)
- 12325-31-4(SodiumHexahydroxyplatinate(IV))
- 424819-89-6(1-methyl-1H,4H,5H,6H-pyrrolo3,4-cpyrazole dihydrochloride)
- 582315-72-8(Bms-265246)
- 899748-26-6(N-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N'-2-(2-methoxyphenyl)ethylethanediamide)
- 2096987-81-2(5-5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one)
- 1880256-83-6(Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate)
- 1895171-50-2(1-(1-methylpiperidin-4-yl)cyclobutylmethanol)
- 2138242-79-0(butyl({2-chloro-6-(trifluoromethyl)pyridin-4-ylmethyl})amine)
- 2228278-20-2(5-(2-bromopropyl)-2-methoxyphenol)




